molecular formula C22H29N3O4 B248284 N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

Cat. No. B248284
M. Wt: 399.5 g/mol
InChI Key: HBEIZXVFPCJMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that has gained popularity in recent years. It is a derivative of the phenethylamine family and has been found to have potent effects on the central nervous system. The chemical structure of 25I-NBOMe is similar to that of LSD, but it is much more potent and has a shorter duration of action.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The activation of the 5-HT2A receptor by N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide are complex and not fully understood. It has been found to have potent hallucinogenic effects, including altered perception, mood, and cognition. It has also been found to have cardiovascular effects, including increased heart rate and blood pressure. The long-term effects of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide on the brain and other organs are not known, and further research is needed to fully understand the effects of this drug.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide in lab experiments are its potent hallucinogenic effects and its high affinity for the 5-HT2A receptor. This makes it a valuable tool for studying the mechanisms of action of hallucinogenic drugs and the functioning of the central nervous system. However, the use of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide in lab experiments is limited by its potential for toxicity and its illegal status in many countries.

Future Directions

There are many future directions for research on N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide. One area of research is the development of new treatments for various neurological disorders, including depression and anxiety. Another area of research is the study of the long-term effects of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide on the brain and other organs. Further research is needed to fully understand the mechanisms of action of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide and its potential for use in medical treatments.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide is a synthetic hallucinogenic drug that has gained popularity in recent years. It has been used in scientific research to study the mechanisms of action of hallucinogenic drugs and the functioning of the central nervous system. The use of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide in lab experiments has provided valuable insights into the development of new treatments for various neurological disorders. However, the potential for toxicity and the illegal status of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide in many countries limit its use in scientific research. Further research is needed to fully understand the effects of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide on the brain and other organs and to develop new treatments for neurological disorders.

Synthesis Methods

The synthesis method of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide involves the reaction of 2C-I with 2-methoxybenzaldehyde to form N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide. This process is known as the Mannich reaction and involves the use of various reagents and solvents. The synthesis of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects and has been used to study the mechanisms of action of hallucinogenic drugs. The use of N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide in scientific research has provided valuable insights into the functioning of the central nervous system and has helped to develop new treatments for various neurological disorders.

properties

Product Name

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C22H29N3O4/c1-27-18-14-17(15-19(16-18)28-2)23-22(26)8-9-24-10-12-25(13-11-24)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)

InChI Key

HBEIZXVFPCJMJO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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